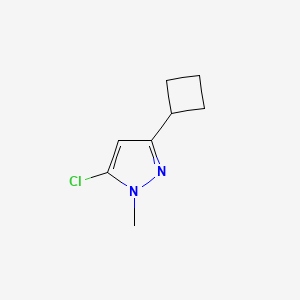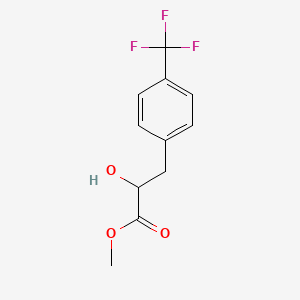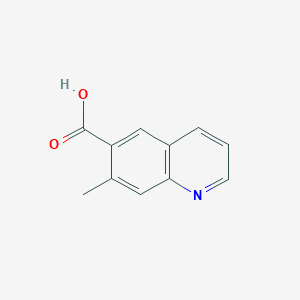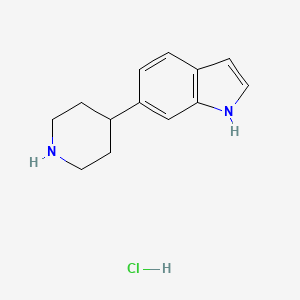
(3-Isobutylpyridin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Isobutylpyridin-4-yl)methanol is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with an isobutyl group at the third position and a hydroxymethyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isobutylpyridin-4-yl)methanol can be achieved through several methods. One common approach involves the alkylation of 4-pyridinemethanol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (3-Isobutylpyridin-4-yl)methane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: (3-Isobutylpyridin-4-yl)aldehyde, (3-Isobutylpyridin-4-yl)carboxylic acid.
Reduction: (3-Isobutylpyridin-4-yl)methane.
Substitution: Various alkylated or acylated derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (3-Isobutylpyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
(3-Isopropylpyridin-4-yl)methanol: Similar structure with an isopropyl group instead of an isobutyl group.
(3-Butylpyridin-4-yl)methanol: Contains a butyl group at the third position.
(3-Methylpyridin-4-yl)methanol: Features a methyl group at the third position.
Uniqueness: (3-Isobutylpyridin-4-yl)methanol is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from its analogs.
属性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC 名称 |
[3-(2-methylpropyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C10H15NO/c1-8(2)5-10-6-11-4-3-9(10)7-12/h3-4,6,8,12H,5,7H2,1-2H3 |
InChI 键 |
JLEMUSBORDORIM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C=CN=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13681948.png)


![8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13681969.png)

![5-Amino-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B13681978.png)



![9-Ethyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13682003.png)

![6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682022.png)

![2-Methyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13682036.png)
